1,1-dimethyl-1H-indene-3-carbonitrile
Description
1,1-Dimethyl-1H-indene-3-carbonitrile is a substituted indene derivative featuring a nitrile group at position 3 and two methyl groups at position 1 of the indene core. The dimethyl substituents likely confer steric and electronic effects distinct from other indene or indole-based carbonitriles, influencing reactivity and physical properties .
Properties
CAS No. |
89883-08-9 |
|---|---|
Molecular Formula |
C12H11N |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3,3-dimethylindene-1-carbonitrile |
InChI |
InChI=1S/C12H11N/c1-12(2)7-9(8-13)10-5-3-4-6-11(10)12/h3-7H,1-2H3 |
InChI Key |
RTKXEWFQTNXLHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC=CC=C21)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dimethyl-1H-indene-3-carbonitrile typically involves the reaction of indene derivatives with suitable nitrile sourcesThe reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the deprotonation and subsequent nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of 1,1-dimethyl-1H-indene-3-carbonitrile may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethyl-1H-indene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 1,1-dimethyl-1H-indene-3-carboxylic acid.
Reduction: Formation of 1,1-dimethyl-1H-indene-3-amine.
Substitution: Formation of halogenated derivatives such as 1,1-dimethyl-2-bromo-1H-indene.
Scientific Research Applications
1,1-Dimethyl-1H-indene-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-dimethyl-1H-indene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules. These interactions can influence cellular pathways and biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s key structural differentiators include:
- 1,1-Dimethyl groups: These substituents increase steric hindrance compared to mono-substituted analogs (e.g., 1-methyl-1H-indole-3-carbonitrile, ) or unsubstituted derivatives (e.g., 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile, ).
- Nitrile position : The nitrile at position 3 contrasts with derivatives like 3-vinyl-1H-indene-2-carbonitrile (nitrile at position 2, ), which may alter electronic distribution and reactivity.
Physical and Spectroscopic Properties
The nitrile group’s IR stretching frequency (~2200 cm⁻¹) is consistent across analogs (). The target compound’s dimethyl groups may slightly shift this peak due to electronic effects.
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